2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine
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Overview
Description
2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine is a complex organic compound characterized by multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives .
Scientific Research Applications
2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-fibrotic agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: Used in oxidation reactions.
N-pyridin-2-yl carbamates: Employed in environmentally friendly synthesis.
Biological Activity
The compound 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine is a complex organic molecule characterized by multiple pyridine rings. This structural complexity contributes to its diverse biological activities, particularly in medicinal chemistry, where it has been explored for anticancer, anti-inflammatory, and antimicrobial properties.
The compound has a molecular formula of C36H24N6 and a molecular weight of approximately 540.6 g/mol. Its structure features multiple aromatic and heterocyclic rings that enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays, particularly in cancer cell lines. Below are detailed findings from recent studies:
Anticancer Activity
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Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing potent antiproliferative effects comparable to established chemotherapeutics like sorafenib .
Cell Line IC50 (µM) Reference A549 5.7 Lee et al. 2020 HCT116 4.9 Lee et al. 2020 PC3 6.1 Lee et al. 2020 - Mechanism of Action : The compound's action involves the inhibition of the Raf/MEK/ERK signaling pathway, crucial for cell proliferation and survival in many cancers. Molecular docking studies suggested that specific interactions between the compound and key residues in the BRAF protein facilitate this inhibition .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit COX-2 activity, a critical enzyme in the inflammatory response.
Compound | IC50 (µM) | Comparison Drug |
---|---|---|
2-Pyridin... | 0.04 | Celecoxib (0.04) |
This indicates that the compound can effectively reduce inflammation at concentrations comparable to well-known anti-inflammatory drugs .
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound. It exhibited significant activity against various bacterial strains, indicating potential for development as an antimicrobial agent.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized a series of pyridine derivatives similar to our target compound and evaluated their biological activities. The results indicated that modifications on the pyridine rings could enhance both anticancer and anti-inflammatory activities .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups on the pyridine rings significantly improved biological activity, suggesting that further optimization could yield more potent derivatives .
Properties
CAS No. |
177779-88-3 |
---|---|
Molecular Formula |
C36H24N6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C36H24N6/c1-3-22-37-29(12-1)31-16-8-20-35(41-31)33-18-6-14-27(39-33)25-10-5-11-26(24-25)28-15-7-19-34(40-28)36-21-9-17-32(42-36)30-13-2-4-23-38-30/h1-24H |
InChI Key |
VFXBMIXIUNOMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC(=CC=C4)C5=NC(=CC=C5)C6=CC=CC(=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
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